2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
Description
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Properties
Molecular Formula |
C22H22N2OS2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H22N2OS2/c1-14-9-10-16-15(2)12-22(3,4)24(18(16)11-14)20(25)13-26-21-23-17-7-5-6-8-19(17)27-21/h5-12H,13H2,1-4H3 |
InChI Key |
HZXILLSGMBEUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC4=CC=CC=C4S3)(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is a derivative of benzothiazole and quinoline, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C19H20N2S2
- Molecular Weight : 348.50 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)C1=CC2=C(C=C1)N=C(S2)S(=O)(=O)C(C)=O
Biological Activity Overview
The biological activities of compounds containing benzothiazole and quinoline moieties have been extensively studied. The following sections summarize the key findings related to the specific compound .
Antimicrobial Activity
Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 10 to 50 µg/mL depending on the strain tested .
- Antifungal Activity : It has also demonstrated antifungal activity against Candida albicans, with MIC values around 25 µg/mL .
Anticancer Properties
The anticancer potential of this compound was evaluated in several studies:
- Cell Line Studies : In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G0/G1 phase .
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activity of similar benzothiazole derivatives:
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Current data on the toxicity of this compound is limited; however, structural analogs have shown varying degrees of toxicity in preclinical studies. It is essential to conduct comprehensive toxicological evaluations to ascertain safety profiles before clinical applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. The specific compound may enhance these effects due to the presence of the quinoline structure, which is known for its biological activity against pathogens .
Cancer Research
Benzothiazole derivatives are also being investigated for their anticancer properties. The unique structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .
Materials Science
Polymer Additives
The compound has potential applications as an additive in polymer formulations. Its ability to act as a stabilizer or accelerator in rubber vulcanization processes is particularly noteworthy. This property can enhance the mechanical properties of rubber products, making them more durable and elastic. The incorporation of such compounds into rubber formulations has been shown to improve performance characteristics significantly .
Organic Synthesis
Synthetic Intermediates
The unique structural features of this compound make it a valuable intermediate in organic synthesis. It can serve as a precursor for various chemical transformations leading to the synthesis of more complex molecules. This application is particularly relevant in the development of new pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Properties
A study published in Molecular Modelling demonstrated that a series of benzothiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its efficacy, suggesting that modifications to the benzothiazole ring could lead to improved bioactivity .
Case Study 2: Rubber Vulcanization
In a comparative study on rubber accelerators, it was found that incorporating this compound into natural rubber formulations led to enhanced mechanical properties compared to traditional accelerators. The research highlighted its lower toxicity and better dispersion within the rubber matrix .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing alkylating agents (e.g., bromoethanones) with thiol-containing intermediates (e.g., benzothiazole derivatives) in ethanol or absolute alcohol under controlled conditions (4–6 hours, monitored by TLC) yields the target compound. Key steps include purification via ice-water precipitation and validation through NMR and mass spectrometry .
- Example :
| Reagent | Solvent | Time (h) | Yield (%) | Validation Method |
|---|---|---|---|---|
| Bromoethanone derivative | Ethanol | 4 | 85–91 | H NMR, MS |
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- H NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for quinoline and benzothiazole moieties) and methyl group signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related structures) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfur-related stretches (C-S, ~600–700 cm) .
Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?
- Methodological Answer : Use anhydrous ethanol or chloroform-methanol mixtures (7:3 ratio) to prevent hydrolysis. Reflux temperatures (70–80°C) and inert atmospheres (N) minimize side reactions. Avoid prolonged exposure to moisture or acidic/basic conditions to preserve the thioether and quinoline groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium shifts in quinoline or thiadiazole moieties .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl to isolate solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction (as in related benzothiazinone structures) provides definitive structural validation .
Q. What experimental strategies assess the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates under varying pH.
Biotic/Abiotic Degradation : Use LC-MS to track degradation products in simulated environmental matrices (soil, water).
Ecotoxicity : Conduct bioassays (e.g., Daphnia magna mortality, algal growth inhibition) at 0.1–10 mg/L concentrations.
- Key Parameters :
| Parameter | Method | Relevance |
|---|---|---|
| logP | Shake-flask | Bioaccumulation potential |
| Hydrolysis half-life | pH 5–9 buffer | Environmental persistence |
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilic Sites : Molecular electrostatic potential (MESP) maps identify reactive centers (e.g., sulfur atoms, carbonyl groups) .
- Docking Studies : Model interactions with biological targets (e.g., benzothiazole-binding enzymes) using AutoDock or Schrödinger Suite. Validate with in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reported methods?
- Methodological Answer : Yield discrepancies (e.g., 85% vs. 91%) stem from:
- Alkylating Agent Reactivity : Bromo vs. chloro derivatives differ in leaving-group efficiency.
- Purification Techniques : Ice-water precipitation vs. column chromatography impacts recovery .
- Side Reactions : Competing thioether oxidation or quinoline ring alkylation may reduce yields. Mitigate by optimizing stoichiometry (1.2 eq nucleophile) and reaction time .
Experimental Design Considerations
Q. How to design a study evaluating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Derivatization : Syntize analogs with modified substituents (e.g., methyl → ethyl on quinoline).
Biological Assays : Test antimicrobial (MIC against E. coli, S. aureus) and anticancer (IC in MTT assays) activities.
Statistical Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
